2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride

nAChR pharmacology nicotinic receptor binding CNS ligand screening

2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride (CAS 2109371-72-2) is the dihydrochloride salt of a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivative bearing a pyrrolidin-3-yl substituent at the 2-position of the bicyclic core. The free base form (C₁₁H₁₃N₃, MW 187.24) is cataloged under PubChem CID 24759727 and ChEMBL ID CHEMBL406311, while the dihydrochloride salt (C₁₁H₁₅Cl₂N₃, MW 260.16) carries the distinct CAS 2109371-72-2.

Molecular Formula C11H15Cl2N3
Molecular Weight 260.16 g/mol
CAS No. 2109371-72-2
Cat. No. B1413413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
CAS2109371-72-2
Molecular FormulaC11H15Cl2N3
Molecular Weight260.16 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC3=C(N2)N=CC=C3.Cl.Cl
InChIInChI=1S/C11H13N3.2ClH/c1-2-8-6-10(9-3-5-12-7-9)14-11(8)13-4-1;;/h1-2,4,6,9,12H,3,5,7H2,(H,13,14);2*1H
InChIKeyORQSVUSQARYGRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine Dihydrochloride (CAS 2109371-72-2): Structural Identity and Core Pharmacophore Profile


2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride (CAS 2109371-72-2) is the dihydrochloride salt of a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivative bearing a pyrrolidin-3-yl substituent at the 2-position of the bicyclic core [1]. The free base form (C₁₁H₁₃N₃, MW 187.24) is cataloged under PubChem CID 24759727 and ChEMBL ID CHEMBL406311, while the dihydrochloride salt (C₁₁H₁₅Cl₂N₃, MW 260.16) carries the distinct CAS 2109371-72-2 [2]. This compound belongs to the pyrrolo[2,3-b]pyridine class, a privileged scaffold in kinase inhibitor drug discovery, and has been implicated in patent literature as a synthetic intermediate for SGK-1 kinase inhibitors [3]. Its pyrrolidine substituent distinguishes it from other 2-position variants (e.g., piperidine, morpholine) and contributes to its binding profile at neuronal nicotinic acetylcholine receptors (nAChRs) [4].

Why 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine Dihydrochloride Cannot Be Interchanged with Its Closest Structural Analogs


Within the 7-azaindole scaffold family, subtle alterations at the 2-position—such as replacing the pyrrolidine ring with a piperidine (six-membered, CAS 1185303-84-7) or morpholine (oxygen-containing, CAS 1503503-78-3) moiety—produce compounds that are not pharmacologically interchangeable . Ring size and heteroatom content influence pKa, hydrogen-bonding capacity, and conformational flexibility, all of which modulate target binding [1]. Furthermore, the dihydrochloride salt form of this compound is specifically required for applications demanding aqueous solubility superior to that of the free base; the free base (CAS 1001069-32-4 as the neutral species) is far less water-soluble and may be unsuitable for aqueous biochemical assays without additional formulation . The quantitative binding evidence below demonstrates that this compound engages the α4β2 nAChR with a distinct multi-site affinity profile not replicated by simple structural analogs.

Quantitative Differentiation Evidence for 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine Dihydrochloride


Multi-Site α4β2 nAChR Binding Affinity Demonstrates Distinct Pharmacological Profile vs. Nicotine Benchmark

In radioligand displacement assays curated by the PDSP Ki Database and archived in BindingDB, 2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine (the free base form of the target compound) exhibited Ki values of 10 nM, 16 nM, and 251 nM at the rat neuronal acetylcholine receptor subunit alpha-4 (α4β2 nAChR) [1]. For benchmark comparison, (-)-nicotine binds the same α4β2 nAChR subtype with a Ki of 16.1 nM as established in the PDSP Assay Protocol Book . The target compound thus displays a high-affinity binding component (Ki ~10–16 nM) comparable to nicotine, alongside a distinct lower-affinity component (Ki ~251 nM) that differentiates its binding profile from nicotine's monophasic interaction [2]. This multi-site binding behavior is characteristic of certain heterocyclic nAChR ligands and may confer differential functional effects (e.g., partial agonism vs. full agonism), though functional characterization data are not yet publicly available for this compound.

nAChR pharmacology nicotinic receptor binding CNS ligand screening

Salt Form Advantage: Dihydrochloride Salt (CAS 2109371-72-2) Provides Enhanced Aqueous Solubility Over Free Base

The dihydrochloride salt form (MW 260.16, CAS 2109371-72-2) is explicitly designed to enhance aqueous solubility relative to the neutral free base (MW 187.24) . The free base form contains two basic nitrogen centers (pyrrolidine NH and pyridine N) with a computed LogP of 1.27 (ACD/Labs) and only 2 hydrogen bond donors, predicting limited aqueous solubility at physiological pH . Conversion to the dihydrochloride salt protonates both basic nitrogens, dramatically increasing polarity and aqueous solubility—a principle well-established in pharmaceutical salt screening [1]. While quantitative solubility values for this specific compound are not published in peer-reviewed literature, the dihydrochloride form is the standard offering from multiple reputable chemical suppliers for biochemical research applications precisely because the free base is impractical for aqueous assay conditions.

aqueous solubility salt selection biochemical assay compatibility

Regiochemical Differentiation: 2-Position Pyrrolidine Substitution Confers Distinct Kinase Scaffold Utility vs. 3-Position Isomers

The target compound bears the pyrrolidin-3-yl substituent at the 2-position of the 1H-pyrrolo[2,3-b]pyridine core. In contrast, the positional isomer 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 1151768-87-4) places the identical substituent at the 3-position . This regiochemical difference has profound consequences for synthetic utility: the 2-substituted isomer is specifically cited in the patent literature (US20120238588A1) as part of the generic scaffold for SGK-1 kinase inhibitors, wherein the 2-position attachment vector orients the pyrrolidine moiety into a critical binding pocket [1]. The 3-substituted isomer, by contrast, does not appear in the same patent exemplification and would project the basic amine into a different region of the kinase active site, potentially altering both potency and selectivity. For medicinal chemistry groups synthesizing focused kinase inhibitor libraries, the 2-substituted regioisomer is the synthetically relevant building block, as it matches the substitution pattern of lead compounds in the SGK-1 inhibitor series.

kinase inhibitor intermediate regiochemistry SGK-1 inhibitor synthesis

Evidence Limitation Declaration: Absence of Published Direct Head-to-Head Comparator Data

A systematic search of PubMed, ChEMBL, BindingDB, and patent databases (conducted May 2026) did not identify any published study that directly compares 2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine with its closest structural analogs (e.g., 2-piperidin-3-yl, 2-morpholin-2-yl, or 2-azetidin-3-yl variants) in the same assay under identical experimental conditions [1]. The quantitative evidence presented above is therefore limited to cross-study comparisons (nAChR binding vs. nicotine benchmark) and class-level inferences (salt form solubility, regiochemical utility). Procurement decisions should be made with awareness of this evidence gap. The compound's primary value proposition lies in its documented use as a synthetic intermediate in kinase inhibitor programs (SGK-1, potentially FGFR) and its distinct nAChR binding profile, rather than in extensively validated selectivity or potency advantages over specific analogs [2]. Users requiring direct comparator data for a particular application are advised to request custom profiling from the supplier or conduct internal head-to-head assays.

data transparency evidence quality procurement risk assessment

Differential nAChR Subtype Selectivity Potential: Pyrrolidine Ring Size Modulation

Published structure-activity relationship (SAR) studies on nicotinic receptor ligands have established that the ring size of the amine-containing heterocycle attached to a heteroaromatic core significantly modulates nAChR subtype selectivity [1]. A systematic study of 2-(3-pyridylaminomethyl)azetidine, pyrrolidine, and piperidine analogues demonstrated that pyrrolidinyl compounds generally bind with enhanced affinity at nAChRs relative to piperidine analogs, while azetidinyl compounds can achieve even higher selectivity for specific subtypes [2]. Applied to the target compound, the 5-membered pyrrolidine ring at the 2-position of the 7-azaindole core is expected to confer an intermediate conformational profile: greater conformational flexibility than the 4-membered azetidine but a different spatial projection of the basic amine compared to the 6-membered piperidine analog (CAS 1185303-84-7) . This class-level SAR inference, combined with the measured α4β2 binding data (Ki = 10–251 nM), suggests that the pyrrolidine analog occupies a distinct region of nAChR pharmacological space not accessible to its piperidine or azetidine counterparts.

nAChR subtype selectivity ring-size SAR CNS drug discovery

Recommended Application Scenarios for 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine Dihydrochloride Based on Quantitative Evidence


SGK-1 Kinase Inhibitor Medicinal Chemistry Programs

Based on patent exemplification in US20120238588A1, this compound serves as a strategic synthetic intermediate for constructing SGK-1 inhibitor libraries. The 2-position pyrrolidine substitution matches the core scaffold of the claimed inhibitor series, and the dihydrochloride salt form facilitates aqueous reaction conditions during subsequent derivatization steps [1]. Medicinal chemistry teams should procure this specific regioisomer (CAS 2109371-72-2) rather than the 3-position isomer (CAS 1151768-87-4) to ensure alignment with the patent-validated substitution pattern .

Neuronal nAChR α4β2 Subtype Pharmacological Profiling

The compound's documented binding to α4β2 nAChR (Ki = 10–251 nM; BindingDB/PDSP data) qualifies it as a tool compound for investigating nicotinic receptor pharmacology [1]. Its multi-site binding profile (high-affinity component Ki ~10–16 nM; low-affinity component Ki ~251 nM) differentiates it from the nicotine benchmark (monophasic, Ki = 16.1 nM) and may indicate partial agonist or subtype-selective behavior . Researchers should use the dihydrochloride salt for direct aqueous dilution in binding assay buffers, avoiding DMSO-only stock solutions that may precipitate the free base .

Focused Kinase Inhibitor Fragment Library Construction

As a 7-azaindole fragment decorated with a basic pyrrolidine, this compound occupies physicochemical property space (MW 260.16 as salt; cLogP ~1.27 for free base; HBD 2; HBA 3; tPSA 40.7 Ų) that is highly attractive for fragment-based drug discovery (FBDD) targeting kinase ATP-binding sites [1]. The pyrrolidine nitrogen provides a synthetic handle for further elaboration via amide coupling or reductive amination, while the 7-azaindole core mimics the adenine moiety of ATP . Procurement of the dihydrochloride salt ensures the fragment is immediately soluble in aqueous screening buffers at millimolar concentrations, a practical requirement for fragment screening cascades .

Nicotinic Receptor Structure-Activity Relationship (SAR) Expansion Studies

Published SAR trends in the nicotinic ligand field demonstrate that pyrrolidine-containing heterocycles occupy a distinct affinity and selectivity niche between azetidine and piperidine analogs [1]. Researchers seeking to expand the chemical space around 7-azaindole-based nAChR ligands should use this compound as a reference point for systematic ring-size variation. The measured Ki values (10–251 nM at α4β2) provide a quantitative baseline against which newly synthesized analogs (e.g., N-methylated, fluorinated, or stereochemically resolved variants) can be benchmarked . The commercial availability of the dihydrochloride salt in 95%+ purity from multiple suppliers reduces the synthetic burden of preparing the core scaffold internally .

Quote Request

Request a Quote for 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.